5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Catalog No.
S768654
CAS No.
1016711-67-3
M.F
C6H4BrN3O2
M. Wt
230.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

CAS Number

1016711-67-3

Product Name

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C6H4BrN3O2

Molecular Weight

230.02 g/mol

InChI

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10)

InChI Key

RJGODGJKZREBSD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)C2=NN=C(O2)N

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN=C(O2)N
  • Drug Discovery

    The oxadiazole ring and the furan moiety are present in various bioactive molecules []. These functionalities are known to be involved in a range of biological processes. 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could be investigated for potential applications in medicinal chemistry, particularly in the development of new drugs.

  • Material Science

    Some oxadiazole derivatives exhibit interesting properties such as thermal stability and photoluminescence []. The introduction of the bromine atom and the furan group in 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine might lead to unique material properties that could be valuable for research in optoelectronics or organic functional materials.

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a brominated furan ring and an oxadiazole moiety. The molecular formula for this compound is C₆H₄BrN₃O₂, and it has a molecular weight of approximately 230.02 g/mol. The presence of the bromine atom in the furan ring contributes to its reactivity and potential biological activity. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and properties .

The chemical reactivity of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine can be attributed to both the bromine substituent and the oxadiazole functional group. Common reactions may include:

  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation reactions: The amine group can participate in condensation reactions with aldehydes or ketones, forming imines or other derivatives.
  • Cyclization reactions: The oxadiazole ring may undergo further cyclization with suitable reactants, potentially leading to more complex heterocycles.

These reactions are significant for synthesizing various derivatives that may exhibit enhanced biological or chemical properties .

The biological activity of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine has been explored in various studies. Compounds containing oxadiazole rings often exhibit significant pharmacological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer activity: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory effects: Certain analogs have demonstrated the ability to reduce inflammation markers in vitro.

These activities make this compound a candidate for further research in drug development and therapeutic applications .

Several synthesis methods have been reported for 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine:

  • Reflux Method: A common approach involves refluxing 5-bromofuran with hydrazine derivatives and appropriate carbonyl compounds to form the oxadiazole ring.
  • One-Pot Synthesis: This method combines multiple reagents in a single reaction vessel, simplifying the process and improving yield.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate the reaction time and enhance product yield by providing uniform heating.

These methods highlight the versatility in synthesizing this compound while optimizing conditions for better efficiency and yield .

The unique properties of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine lend themselves to various applications:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent based on preliminary biological activity studies.
  • Material Science: Investigated for incorporation into polymers or coatings due to its structural characteristics.
  • Agricultural Chemicals: Potential development as a pesticide or herbicide given its biological activity profile.

These applications underscore the importance of this compound in both medicinal chemistry and industrial fields .

Interaction studies involving 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine focus on its binding affinity with biological targets. Research indicates that:

  • It may interact with specific enzymes or receptors relevant to disease pathways.
  • Studies using molecular docking simulations have suggested favorable binding modes with certain proteins implicated in cancer progression.

These findings are crucial for understanding the mechanism of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(Furan-2-yl)-1,3,4-oxadiazol-2-amineFuran ring without bromineLacks halogen substitution affecting reactivity
5-(Bromothiophen-2-yl)-1,3,4-oxadiazol-2-aminesThiophene instead of furanDifferent electronic properties due to sulfur
1-(Bromofuran)-2-amino-pyrimidineAmino-pyrimidine structureDifferent core structure affecting bioactivity

The uniqueness of 5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amines lies in its specific combination of a brominated furan ring and an oxadiazole moiety, which may confer distinct biological activities not present in other similar compounds .

XLogP3

1.2

Wikipedia

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Dates

Last modified: 08-15-2023

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